16alpha-Hydroxyetiocholanolone

Description

Structure

3D Structure

Properties

IUPAC Name |

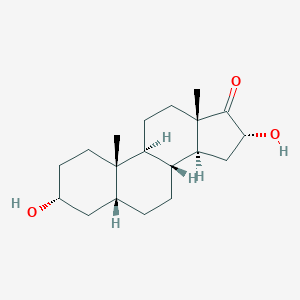

(3R,5R,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14+,15+,16-,18+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQYTKUIIJTNHH-NMTBMHBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459952 |

Source

|

| Record name | 16alpha-Hydroxyetiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14167-50-1, 14167-49-8 |

Source

|

| Record name | 16α-Hydroxyetiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14167-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16alpha-Hydroxyetiocholanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014167498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha-Hydroxyetiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16.ALPHA.-HYDROXYETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B81719Q742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 16α-Hydroxyetiocholanolone: Discovery, Biosynthesis, and Analysis

This guide provides a comprehensive technical overview of 16α-hydroxyetiocholanolone, a significant steroid metabolite. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, elucidates its biosynthetic pathway, and details the modern analytical methodologies for its detection and quantification.

Part 1: Historical Context and Discovery

The identification and characterization of steroid metabolites have been intrinsically linked to the advancement of analytical chemistry. While a precise seminal publication marking the "discovery" of 16α-hydroxyetiocholanolone is not readily apparent in contemporary databases, its identification is a product of the broader efforts to map the metabolic fate of adrenal androgens, which began in earnest in the mid-20th century.

Early steroid analysis relied on cumbersome techniques like paper and thin-layer chromatography, which were later superseded by more powerful methods.[1] The advent of Gas Chromatography-Mass Spectrometry (GC-MS) in the 1960s was a watershed moment, enabling the separation and structural elucidation of complex mixtures of steroid metabolites from biological samples, primarily urine.[1][2][3][4][5] It was through the application of these pioneering GC-MS techniques that the comprehensive urinary steroid profile, including metabolites like 16α-hydroxyetiocholanolone, was progressively unraveled.[1][2] These early studies laid the foundation for understanding the intricate pathways of steroid metabolism.[6]

Part 2: Biosynthesis and Metabolic Pathways

16α-hydroxyetiocholanolone is an end-product of the metabolism of adrenal androgens, primarily dehydroepiandrosterone (DHEA) and androstenedione.[7][8][9] Its formation involves a series of enzymatic reactions that modify the core steroid structure.

Core Precursors:

-

Dehydroepiandrosterone (DHEA): An abundant C19 steroid produced by the adrenal cortex's zona reticularis.[10] DHEA serves as a crucial precursor for the synthesis of more potent androgens and estrogens.[10][11]

-

Androstenedione: Another key adrenal androgen, which can be formed from DHEA or synthesized directly from 17α-hydroxyprogesterone.[12]

The Biosynthetic Pathway:

The synthesis of 16α-hydroxyetiocholanolone proceeds through the following key steps:

-

16α-Hydroxylation: The critical step is the introduction of a hydroxyl group at the 16α position of the steroid nucleus. This reaction is catalyzed by a member of the cytochrome P450 family of enzymes, specifically Steroid 16α-hydroxylase .[13][14] This enzyme can act on various steroid substrates, including DHEA and other downstream metabolites.[9][15][16] The expression and activity of 16α-hydroxylase can vary, influencing the production of 16α-hydroxylated steroids.[17]

-

Conversion to Etiocholanolone Backbone: The pathway converges on the formation of the etiocholanolone structure. This involves the conversion of androstenedione to etiocholanedione by the enzyme 5β-reductase (3-oxo-5-beta-steroid 4-dehydrogenase).[7][12] Subsequently, etiocholanedione is converted to etiocholanolone by aldo-keto reductase family 1 member C4 .[12]

The 16α-hydroxylation can occur at different points in the metabolic cascade, either on DHEA itself or on its subsequent metabolites like androstenedione or etiocholanolone. The resulting 16α-hydroxyetiocholanolone is then typically conjugated with glucuronic acid or sulfate in the liver to increase its water solubility for excretion in the urine.[9][12]

Part 3: Clinical Significance

The measurement of urinary steroid metabolites, including 16α-hydroxyetiocholanolone, serves as a valuable diagnostic tool in clinical endocrinology. Alterations in its excretion levels can be indicative of various pathological states:

-

Adrenal Disorders: Elevated levels of adrenal androgen metabolites can be a hallmark of conditions such as congenital adrenal hyperplasia (CAH), adrenal tumors, and Cushing's syndrome.[8][18][19] Comprehensive steroid profiling helps in pinpointing specific enzyme deficiencies.

-

Biomarker of Steroid Metabolism: The ratio of different steroid metabolites, for instance, the ratio of 2-hydroxyestrone to 16α-hydroxyestrone, has been investigated as a potential biomarker for breast cancer risk, although its utility remains a subject of research.[20] While this is a different but related 16α-hydroxylated steroid, it highlights the clinical interest in this specific metabolic pathway.

Part 4: Analytical Methodologies

The accurate quantification of 16α-hydroxyetiocholanolone in biological matrices, predominantly urine, requires sophisticated analytical techniques that offer high sensitivity and specificity.

Current Gold Standard:

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for comprehensive steroid analysis.[2][5][21]

| Technique | Principle | Sample Preparation | Advantages | Limitations |

| GC-MS | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase. Mass spectrometry provides structural information and quantification. | Requires enzymatic hydrolysis of conjugates, extraction, and chemical derivatization to increase volatility.[2] | High chromatographic resolution, extensive spectral libraries for identification, well-established for steroid profiling.[22][23] | Time-consuming sample preparation, not suitable for thermally labile compounds.[2] |

| LC-MS/MS | Separates compounds in a liquid mobile phase. Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for quantification. | Often requires enzymatic hydrolysis and solid-phase extraction. Derivatization is typically not needed. | High throughput, suitable for a wide range of polarities, excellent sensitivity and specificity.[4][24] | Potential for matrix effects, which can interfere with ionization.[4] |

Experimental Protocol: A Generalized GC-MS Workflow for Urinary Steroid Profiling

This protocol provides a self-validating framework for the analysis of 16α-hydroxyetiocholanolone as part of a broader steroid profile.

-

Sample Collection: A 24-hour urine collection is typically performed to account for diurnal variations in steroid excretion.[8]

-

Internal Standard Addition: An appropriate deuterated internal standard is added to the urine aliquot to correct for analytical variability.

-

Enzymatic Hydrolysis: The urine sample is treated with β-glucuronidase/arylsulfatase to cleave the conjugated steroid metabolites, releasing the free steroids.

-

Extraction: The deconjugated steroids are extracted from the aqueous urine matrix using a solid-phase extraction (SPE) cartridge.

-

Derivatization: The extracted steroids are chemically derivatized, commonly through methoximation followed by trimethylsilylation, to create volatile and thermally stable derivatives suitable for GC analysis.[25][26]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual steroid derivatives, which are then ionized and detected by the mass spectrometer.

-

Data Analysis: The concentration of 16α-hydroxyetiocholanolone and other steroids is determined by comparing the peak area of the analyte to that of the internal standard.

Conclusion

16α-hydroxyetiocholanolone is a diagnostically relevant metabolite that provides a window into the complex world of adrenal androgen metabolism. Its discovery and ongoing study have been driven by continuous innovations in analytical chemistry, particularly mass spectrometry. A thorough understanding of its biosynthetic pathway and the application of robust, validated analytical methods are crucial for its use as a biomarker in clinical research and diagnostics, aiding in the investigation of various endocrine disorders.

References

- Current time information in Delhi, IN. (n.d.). Google.

- Auchus, R. J., & Rainey, W. E. (2014). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Endocrinology and Metabolism Clinics of North America, 43(1), 59–78.

-

Etiocholanolone - Androgens and Metabolites (Urine) - DUTCH. (n.d.). Lab Results explained. Retrieved January 21, 2026, from [Link]

-

Androstenedione Metabolism | Pathway. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

11-Hydroxy-Etiocholanolone. (n.d.). Rupa Health. Retrieved January 21, 2026, from [Link]

- Butt, A., et al. (2022). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 12(11), 1084.

- Catlin, D. H. (2009). Steroid analysis and doping control 1960-1980: scientific developments and personal anecdotes. Steroids, 74(3), 299–305.

- Adrenal Androgens and Aging. (2023). In Endotext. MDText.com, Inc.

- Al-Bayati, F. A. (2009). Gas chromatographic and mass spectrometric analysis of conjugated steroids in urine. Journal of Biosciences, 34(6), 947–954.

-

Biochemical pathways linking androsterone, etiocholanolone, 5-diol, and... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Sasano, H., & Nakamura, Y. (2022). Rapidity and Precision of Steroid Hormone Measurement. Endocrinology and Metabolism, 37(1), 27–36.

-

Detailed Introduction to Steroids Analysis. (2023, May 8). Labinsights. Retrieved January 21, 2026, from [Link]

-

Urine Steroid Metabolites as Assessed by Gas Chromatography-Mass Spectrometry (GC-MS)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Steroid 16-alpha-Hydroxylase. (n.d.). Harvard Catalyst Profiles. Retrieved January 21, 2026, from [Link]

- Eik-Nes, K. B. (1971). Role of Gas-Liquid Chromatography in Steroid Hormone Analysis.

-

How Has Steroid Analysis Changed Over Time? (n.d.). Chromatography Today. Retrieved January 21, 2026, from [Link]

-

Metabolism of DHEA with depicted sites of 16-hydroxylase action (double... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Shackleton, C. (2015). Steroid mass spectrometry: a 50 year history. Endocrine Abstracts, 37, SFEBES2015.

-

Steroid 16-alpha-Hydroxylase. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Baeyer-Villiger oxidation of DHEA, pregnenolone, and androstenedione by Penicillium lilacinum AM111. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Kim, D. H., et al. (2013). Studies on 16α-Hydroxylation of Steroid Molecules and Regioselective Binding Mode in Homology-Modeled Cytochrome P450-2C11. International Journal of Molecular Sciences, 14(12), 23936–23952.

- Zayachkivska, O., & Yalo, D. (2021).

- Eisner, J. R., et al. (2020). Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics. Trends in Endocrinology & Metabolism, 31(10), 735–746.

- Niwa, T., et al. (2015). Regioselective hydroxylation of steroid hormones by human cytochromes P450. Drug Metabolism and Pharmacokinetics, 30(1), 54–63.

- Swart, P., et al. (1993). Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase. The Journal of Clinical Endocrinology & Metabolism, 77(1), 98–102.

- 16α-Hydroxyestrone: Mass Spectrometry-Based Methodologies for the Identification of Covalent Adducts Formed with Blood Proteins. (2020). Chemical Research in Toxicology, 33(8), 2147–2156.

- Hert, J., Hill, M., & Hampl, R. (2004). Gas chromatographic-mass spectrometric identification of 16alpha-hydroxy-dehydroepiandrosterone in human seminal plasma. Steroids, 69(11-12), 773–777.

- Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769.

- Taylor, R. L., et al. (2015). Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability.

- Meilahn, E. N., et al. (1996). Urinary 2-hydroxyestrone/16alpha-hydroxyestrone ratio and family history of breast cancer in premenopausal women. Cancer Epidemiology, Biomarkers & Prevention, 5(9), 727–731.

- Shackleton, C. (2010). Clinical steroid mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 491–495.

-

11b-Hydroxyetiocholanolone - Balance Hormone Profile (Dried Urine). (n.d.). HealthMatters.io. Retrieved January 21, 2026, from [Link]

- Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell Using Liquid Chromatography/Tandem Mass Spectrometry. (2021). Metabolites, 11(11), 748.

- Phillipou, G., et al. (1982). Investigation of urinary steroid profiles as a diagnostic method in Cushing's syndrome. Clinical Endocrinology, 16(5), 433–439.

- Dale, S. L., & Komanicky, P. (1973).

Sources

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid analysis and doping control 1960-1980: scientific developments and personal anecdotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. academic.oup.com [academic.oup.com]

- 7. Etiocholanolone - Androgens and Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. 11-Hydroxy-Etiocholanolone | Rupa Health [rupahealth.com]

- 9. Adrenal Androgens and Aging - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application [mdpi.com]

- 12. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 14. Steroid 16-alpha-Hydroxylase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Studies on 16α-Hydroxylation of Steroid Molecules and Regioselective Binding Mode in Homology-Modeled Cytochrome P450-2C11 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 11b-Hydroxyetiocholanolone - Balance Hormone Profile (Dried Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 19. Investigation of urinary steroid profiles as a diagnostic method in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Urinary 2-hydroxyestrone/16alpha-hydroxyestrone ratio and family history of breast cancer in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. labinsights.nl [labinsights.nl]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. ias.ac.in [ias.ac.in]

- 26. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 16alpha-Hydroxyetiocholanolone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Steroid Metabolite

16alpha-Hydroxyetiocholanolone, a C19 steroid, represents a significant downstream metabolite in human androgen metabolism. As a hydroxylated derivative of etiocholanolone, its presence and concentration in biological fluids provide a window into complex enzymatic pathways and can serve as a potential biomarker in various physiological and pathological states. Understanding its fundamental physicochemical properties is paramount for the development of robust analytical methods for its detection and quantification, for elucidating its biological function, and for its potential synthesis as an analytical standard or therapeutic agent.

This guide offers a comprehensive exploration of the core physicochemical characteristics of 16alpha-Hydroxyetiocholanolone. It is designed to equip researchers, medicinal chemists, and drug development scientists with the foundational knowledge required to confidently work with this molecule. We will delve into its structural identity, empirical properties, and the analytical science underpinning its study, grounding all information in established scientific principles and authoritative references.

Chemical Identity and Structural Elucidation

The unambiguous identification of a molecule is the bedrock of all subsequent scientific investigation. 16alpha-Hydroxyetiocholanolone is systematically named (3α,5β,16α)-3,16-dihydroxy-androstan-17-one.[1] Its identity is further solidified by a unique Chemical Abstracts Service (CAS) number and other database identifiers.

| Identifier | Value | Source |

| IUPAC Name | (3R,5R,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | PubChem[2] |

| CAS Number | 14167-50-1 | Cayman Chemical,[3] PubChem[2] |

| Molecular Formula | C₁₉H₃₀O₃ | Cayman Chemical,[3] PubChem[2] |

| Molecular Weight | 306.4 g/mol | Cayman Chemical,[3] PubChem[2] |

| PubChem CID | 11243707 | PubChem[2] |

The stereochemistry of 16alpha-Hydroxyetiocholanolone is critical to its biological activity and analytical behavior. It possesses the characteristic etiocholanolone (5β-androstane) backbone, which results in an A/B ring cis fusion. The hydroxyl groups at the 3-alpha and 16-alpha positions, along with the ketone at C-17, define its chemical reactivity and interactions with biological systems.

Core Physicochemical Properties

The physical and chemical properties of 16alpha-Hydroxyetiocholanolone dictate its behavior in both biological and experimental settings. These parameters are crucial for designing extraction protocols, selecting appropriate chromatographic conditions, and understanding its pharmacokinetic profile.

| Property | Value / Description | Significance in Research & Development |

| Physical State | Crystalline solid.[1][3] | Influences handling, storage, and formulation considerations. |

| Solubility | Soluble in acetonitrile, ethanol, and methanol (approx. 1 mg/ml).[1][3] Sparingly soluble in nonpolar solvents. | Critical for preparing stock solutions, selecting solvents for extraction and purification, and for formulation development. |

| Storage & Stability | Stable for ≥ 4 years when stored at -20°C.[1] | Essential for maintaining the integrity of analytical standards and research samples over time. |

Analytical Methodologies: Detection and Quantification

Due to its complex structure and typically low concentrations in biological matrices, the analysis of 16alpha-Hydroxyetiocholanolone requires sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone method for comprehensive steroid profiling.[4][5]

Rationale for Derivatization in GC-MS

The Challenge: Steroids like 16alpha-Hydroxyetiocholanolone contain polar hydroxyl (-OH) and ketone (C=O) groups. These functional groups make the molecule non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography.[6][7]

The Solution: Chemical Derivatization. To overcome this, a derivatization process is essential. This involves chemically modifying the polar functional groups to create a more volatile and thermally stable compound suitable for GC analysis.[7]

-

Silylation: This is the most common approach for hydroxyl groups.[6] A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group.[8] This masks the polarity and increases the volatility of the steroid.

-

Methoximation: The ketone group at C-17 can also be derivatized. Treatment with methoxyamine hydrochloride converts the ketone into a methoxime (MOX) derivative. This step is crucial as it prevents the formation of multiple tautomeric forms of the ketone under high temperatures, which would otherwise result in broad, poorly resolved chromatographic peaks.[6]

This dual derivatization (methoximation followed by silylation) is a self-validating system; it not only enables the analysis but also improves chromatographic peak shape and produces characteristic mass spectra with high molecular weight ions, which are crucial for definitive identification.[6]

Sample Preparation and GC-MS Protocol for Urinary Steroid Profiling

The following protocol is a representative workflow for the analysis of 16alpha-Hydroxyetiocholanolone in a urine sample.

Step 1: Enzymatic Hydrolysis

-

Rationale: In urine, steroids are often excreted as water-soluble glucuronide or sulfate conjugates. To analyze the parent steroid, these conjugates must be cleaved.

-

Procedure:

-

To 1-2 mL of urine, add an internal standard (e.g., a deuterated steroid analogue) to control for procedural losses.

-

Add β-glucuronidase/arylsulfatase from Helix pomatia.

-

Incubate at 55-60°C for 2-3 hours to ensure complete hydrolysis.

-

Step 2: Solid-Phase Extraction (SPE)

-

Rationale: To isolate the steroids from the complex urinary matrix and concentrate the sample.

-

Procedure:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar interferences.

-

Elute the steroids with methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Step 3: Derivatization

-

Rationale: To prepare the extracted steroids for GC-MS analysis.

-

Procedure:

-

Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes to form the MOX derivatives.

-

Add 100 µL of a silylating agent (e.g., MSTFA with 1% TMCS). Incubate at 80°C for 30 minutes to form the TMS ethers.[8]

-

Step 4: GC-MS Analysis

-

Rationale: To separate, detect, and identify the derivatized steroids.

-

Procedure:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Separation: Use a capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature program that ramps from a low initial temperature (e.g., 180°C) to a high final temperature (e.g., 300°C) to separate the various steroid metabolites.

-

Detection: The mass spectrometer is typically operated in full scan mode for untargeted profiling or selected ion monitoring (SIM) mode for targeted, high-sensitivity quantification.[9] The resulting mass spectrum of the derivatized 16alpha-Hydroxyetiocholanolone will show a characteristic fragmentation pattern that can be compared to library spectra for positive identification.

-

Workflow Diagram: Urinary Steroid Analysis

Caption: A streamlined workflow for the analysis of urinary steroids.

Metabolic Context and Biological Significance

16alpha-Hydroxyetiocholanolone is a metabolite of androstenedione and 16α-hydroxydehydroisoandrosterone (16α-DHEA).[3] Its formation is an indicator of activity in specific steroidogenic pathways. Etiocholanolone itself is a metabolite of testosterone and androstenedione.[10] The introduction of a hydroxyl group at the 16-alpha position is a significant metabolic step, often occurring in the liver.

Elevated levels of 16-hydroxylated steroids can be indicative of certain conditions, such as 21-hydroxylase deficiency, particularly in neonates.[3] Therefore, accurate measurement of 16alpha-Hydroxyetiocholanolone can be a valuable tool in clinical diagnostics and endocrinology research.

Simplified Metabolic Pathway

The following diagram illustrates the position of 16alpha-Hydroxyetiocholanolone within the broader steroid metabolism network.

Caption: Formation of 16alpha-Hydroxyetiocholanolone from key precursors.

Conclusion

16alpha-Hydroxyetiocholanolone is a steroid metabolite of significant interest in endocrinology and clinical chemistry. A thorough understanding of its physicochemical properties—from its molecular structure and solubility to its behavior under analytical conditions—is indispensable for any researcher in the field. The methodologies outlined in this guide, particularly the rationale behind sample preparation and derivatization for GC-MS analysis, provide a robust framework for its accurate and reliable quantification. As analytical technologies continue to advance, this foundational knowledge will remain critical for interpreting complex metabolic profiles and uncovering the full biological role of this important molecule.

References

-

Lai, E.Y., and Solomon, S. (1967). The in vivo metabolism of 16ɑ-hydroxydehydroisoandrosterone in man. Biochemistry, 6(7), 2040-2052. Link

-

Christakoudi, S., Cowan, D.A., et al. (2013). 21-hydroxylase deficiency in the neonate - trends in steroid anabolism and catabolism during the first weeks of life. The Journal of Steroid Biochemistry and Molecular Biology, 138, 334-347. Link

-

Cayman Chemical. (2022). 16α-hydroxy Etiocholanolone Product Information. Link

-

Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC–MS and LC–MS analyses. Bioanalysis, 7(19), 2515-2536. Link

-

Wikipedia. Etiocholanolone. Link

-

Rupa Health. 11-Hydroxy-Etiocholanolone. Link

-

Casetta, B., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 14(5), 284. Link

-

Gomez-Gomez, A., et al. (2021). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 26(11), 3328. Link

-

PubMed. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Link

-

Wang, Z., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 28(24), 8059. Link

-

Paitz, R. T., et al. (2020). Characterizing the timing of yolk testosterone metabolism and the effects of etiocholanolone on development in avian eggs. Journal of Experimental Biology, 223(Pt 16), jeb226685. Link

-

Wang, Y., et al. (2023). Effects of maternal androgens and their metabolite etiocholanolone on prenatal development in birds. Journal of Experimental Biology, 226(18), jeb246083. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11243707, 16alpha-Hydroxyetiocholanolone. Link

-

Cayman Chemical. 16α-hydroxy Etiocholanolone (CAS Number: 14167-50-1). Link

-

Auchus, R. J., & Rainey, W. E. (2004). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. The Journal of Clinical Endocrinology & Metabolism, 89(3), 1008–1018. Link

-

Choi, M. H. (2014). Bringing GC-MS profiling of steroids into clinical applications. Mass Spectrometry Letters, 5(2), 29-36. Link

-

Shackleton, C. H. L. (2019). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. Journal of the Endocrine Society, 3(8), 1469–1484. Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 16alpha-Hydroxyetiocholanolone | C19H30O3 | CID 11243707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Bringing GC-MS profiling of steroids into clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Etiocholanolone - Wikipedia [en.wikipedia.org]

16alpha-Hydroxyetiocholanolone metabolic pathway

An In-Depth Technical Guide to the 16alpha-Hydroxyetiocholanolone Metabolic Pathway

Abstract

16alpha-Hydroxyetiocholanolone is a significant downstream metabolite within the complex web of human steroidogenesis. As a product derived from adrenal androgens, its concentration in biological fluids provides a window into the activity of specific enzymatic pathways, particularly 16α-hydroxylation. This guide offers a comprehensive exploration of the , designed for researchers, scientists, and drug development professionals. We will dissect its biosynthesis from primary precursors, evaluate its physiological and clinical relevance as a potential biomarker in various endocrine disorders, and provide detailed, field-proven protocols for its quantification using state-of-the-art analytical techniques. This document is structured to deliver not just procedural steps but the causal logic behind them, ensuring a deep, actionable understanding of this steroid metabolite.

Part 1: Foundational Biochemistry and Biosynthesis

An Overview of Human Steroidogenesis

Human steroidogenesis is the biological process responsible for synthesizing steroid hormones from cholesterol. These hormones are critical signaling molecules that regulate a vast array of physiological functions. The process is a cascade of enzymatic reactions primarily carried out by cytochrome P450 enzymes and hydroxysteroid dehydrogenases.[1] The major classes of steroid hormones include progestogens, corticosteroids (glucocorticoids and mineralocorticoids), androgens, and estrogens, each originating from a common set of precursors within the adrenal glands, gonads, and peripheral tissues.[1][2]

The Androgen Metabolic Network

The adrenal glands are a primary source of androgen precursors, notably dehydroepiandrosterone (DHEA) and its sulfated form (DHEAS), which are the most abundant circulating steroids.[3] These adrenal androgens are relatively weak but serve as a crucial substrate pool for conversion into more potent androgens like testosterone and dihydrotestosterone (DHT) in peripheral tissues.[3] The metabolism of these androgens leads to the formation of numerous downstream products that are eventually conjugated and excreted in the urine. One of the key metabolic routes involves the reduction of androstenedione, a central androgen precursor. This reduction can occur via two distinct pathways, dictated by the stereochemistry of the hydrogen addition at the 5th carbon position:

-

5α-reductase pathway: Leads to the formation of androsterone.

-

5β-reductase (AKR1D1) pathway: Leads to the formation of etiocholanolone .[1]

Etiocholanolone is a major inactive metabolite of androgens and serves as a direct precursor for the synthesis of 16alpha-Hydroxyetiocholanolone.

Biosynthesis of 16alpha-Hydroxyetiocholanolone

The formation of 16alpha-Hydroxyetiocholanolone is a multi-step process originating from DHEA. The pathway underscores the interplay between several key enzymes that define the ultimate metabolic profile.

-

Conversion of DHEA to Androstenedione: DHEA is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[3]

-

Formation of Etiocholanolone: Androstenedione is then metabolized by 5β-reductase (AKR1D1) to produce etiocholanolone.

-

16α-Hydroxylation: This is the terminal and defining step. Etiocholanolone undergoes hydroxylation at the 16-alpha position. This reaction is catalyzed by a Steroid 16-alpha-hydroxylase , which is a liver microsomal cytochrome P450 enzyme.[4][5] This enzyme is responsible for the 16α-hydroxylation of a wide range of steroids.[4] The resulting molecule is 16alpha-Hydroxyetiocholanolone.

The following diagram illustrates this critical biosynthetic pathway.

Part 2: Physiological and Clinical Relevance

The measurement of 16alpha-Hydroxyetiocholanolone is not merely an academic exercise; its levels can reflect both normal physiological states and pathological conditions, making it a valuable clinical biomarker.

Role in Normal Physiology

-

Marker of Adrenal Androgen Metabolism: As a downstream metabolite of DHEA, 16alpha-Hydroxyetiocholanolone serves as an indicator of adrenal androgen production and the activity of the 5β-reductase and 16α-hydroxylase pathways.[3]

-

Fetal Development: During pregnancy, 16α-hydroxylated steroids, which are derived from precursors like 16α-hydroxy-DHEA, are essential for the synthesis of fetal estrogens, particularly estriol.[6] These estrogens are crucial for maintaining a healthy pregnancy, and their levels have historically been used to monitor fetal well-being.[6]

16alpha-Hydroxyetiocholanolone as a Clinical Biomarker

Alterations in the 16α-hydroxylation pathway are implicated in several diseases. Elevated levels of 16-hydroxylated steroids have been associated with an increased risk for certain cancers and systemic autoimmune diseases.[6]

| Clinical Condition | Expected Change in 16α-Hydroxylated Metabolites | Rationale & Significance |

| Congenital Adrenal Hyperplasia (CAH) | Potentially Altered | In CAH, enzymatic defects (e.g., 21-hydroxylase deficiency) cause precursor steroids to accumulate and be shunted into alternative metabolic pathways, including various hydroxylation routes.[2][7] Profiling these unique metabolites is key for diagnosis.[8] |

| Pregnancy | Increased | The fetal liver actively produces 16α-hydroxylated DHEA as a precursor for placental estriol synthesis, reflecting the activity of the feto-placental unit.[6][9] |

| Certain Cancers (e.g., Breast) | Potentially Increased | Elevated 16α-hydroxylation of estrogens has been linked to increased cancer risk, suggesting that upstream pathway activity may also be relevant.[6] |

| Systemic Autoimmune Diseases | Potentially Increased | Similar to cancer risk, an association has been observed between higher levels of 16-hydroxylated estrogens and some autoimmune conditions.[6] |

Part 3: Analytical Methodologies for Quantification

Accurate quantification of 16alpha-Hydroxyetiocholanolone requires sophisticated analytical techniques capable of differentiating it from a complex background of other steroid isomers. Comprehensive steroid profiling, rather than single-analyte measurement, provides a more complete picture of the steroid metabolome and is crucial for diagnosing complex endocrine disorders.[10][11][12]

Sample Collection and Preparation

The choice of biological matrix depends on the clinical question. Urine is often preferred for metabolic profiling as it provides an integrated picture of steroid production over time and contains conjugated metabolites.

Protocol: General Sample Preparation from Urine

-

Internal Standard Addition: Spike the urine sample (typically 1-2 mL) with a known amount of a stable isotope-labeled internal standard (e.g., deuterated etiocholanolone).

-

Causality: The internal standard is critical for accurate quantification. It co-purifies with the analyte and experiences similar matrix effects and ionization suppression, allowing for precise correction of analytical variability.[13]

-

-

Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase from Helix pomatia to the sample and incubate at 55-60°C for 2-3 hours.

-

Causality: In urine, steroids are primarily excreted as water-soluble glucuronide and sulfate conjugates. This enzymatic step cleaves these conjugates to release the free steroids, making them amenable to extraction and analysis by GC-MS or LC-MS.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar interferences.

-

Elute the steroids with an organic solvent like methanol or ethyl acetate.

-

Causality: SPE is a robust method for purifying and concentrating the analytes of interest from the complex urine matrix, removing substances that could interfere with the analysis.[13]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. The residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

Gold Standard Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For decades, GC-MS has been the cornerstone of urinary steroid profiling due to its exceptional chromatographic resolution, which is essential for separating the numerous steroid isomers present in a sample.[11][12]

Protocol: GC-MS Analysis

-

Derivatization: Reconstitute the dried extract in a solvent and add a derivatizing agent (e.g., MSTFA/NH4I/ethanethiol). Incubate at 60°C for 1 hour.

-

Causality: Steroids are not sufficiently volatile for GC analysis. This step converts the polar hydroxyl and keto groups into stable, volatile trimethylsilyl (TMS) ethers, allowing them to travel through the GC column.

-

-

GC Separation: Inject the derivatized sample into the GC. A non-polar capillary column (e.g., DB-1 or DB-5) is typically used. The oven temperature is programmed to ramp from a low starting temperature (e.g., 180°C) to a high final temperature (e.g., 300°C) over 20-30 minutes.

-

Causality: The temperature gradient allows for the separation of steroids based on their boiling points and interaction with the column's stationary phase, providing the high resolution needed to separate isomers.

-

-

MS Detection: The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer scans a mass range (e.g., 50-750 amu) or monitors specific ions (Selected Ion Monitoring, SIM) for higher sensitivity. The analyte is identified by its unique retention time and mass spectrum.

Modern Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method in many clinical and research laboratories due to its high throughput, specificity, and reduced need for derivatization.[13][14][15]

Protocol: LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried extract from the SPE step in the initial mobile phase (e.g., a mixture of water and methanol/acetonitrile with a small amount of formic acid or ammonium formate).

-

LC Separation: Inject the sample into the LC system. A C18 reversed-phase column is commonly used. Separation is achieved using a gradient elution, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic mobile phase.

-

Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity. The gradient elution ensures that steroids with a wide range of polarities are effectively separated and eluted as sharp peaks.

-

-

MS/MS Detection: The column eluent is directed to the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

-

Causality: MRM provides exceptional specificity and sensitivity. A specific precursor ion for 16alpha-Hydroxyetiocholanolone is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product transition is unique to the analyte, effectively eliminating background noise.[13]

-

Comparison of Analytical Techniques

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Resolution | Excellent for isomeric separation.[11][12] | Good, but can be challenging for some isomers. |

| Sample Prep | More complex; requires derivatization.[14] | Simpler; derivatization usually not required.[15] |

| Throughput | Lower; longer run times.[10] | Higher; faster run times.[16] |

| Specificity | High (based on retention time and full scan spectra). | Very high (based on retention time and MRM transition).[13] |

| Sensitivity | Good, especially in SIM mode. | Excellent, often superior to GC-MS.[17] |

Part 4: Conclusion and Future Directions

16alpha-Hydroxyetiocholanolone is more than a simple metabolic end-product; it is a key piece of the intricate puzzle of androgen metabolism. Its biosynthetic pathway, involving the critical enzymes 5β-reductase and Steroid 16α-hydroxylase, makes it a specific marker for the activity of these pathways. Clinically, its quantification holds potential for diagnosing and monitoring adrenal disorders and may offer insights into the pathophysiology of cancer and autoimmune diseases.

The analytical methodologies for its measurement have evolved from the high-resolution, but labor-intensive, GC-MS methods to the high-throughput, highly specific LC-MS/MS platforms that dominate the field today. The future of steroid analysis lies in expanding these multi-analyte panels, improving sensitivity, and integrating metabolomic data with genomic and proteomic information. This "steroidomics" approach will undoubtedly uncover new diagnostic biomarkers and provide a deeper, more personalized understanding of endocrine function in health and disease.

References

-

Rupa Health. (n.d.). 11-Hydroxy-Etiocholanolone. Retrieved from Rupa Health. [Link]

-

Steyn, S. J., et al. (2024). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. International Journal of Molecular Sciences. [Link]

-

Hampl, R., & Starka, L. (2000). Minireview: 16alpha-hydroxylated metabolites of dehydroepiandrosterone and their biological significance. Endocrine Regulations. [Link]

-

Liu, Y., et al. (2023). Common and unique testosterone and 17 beta-estradiol degradation mechanisms in Comamonas testosteroni JLU460ET by transcriptome analysis. Frontiers in Microbiology. [Link]

-

Stárka, L., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. Molecules. [Link]

-

Swart, P., et al. (1993). Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Turcu, A. F., et al. (2017). 11-Oxygenated Androgens Are Biomarkers of Adrenal Volume and Testicular Adrenal Rest Tumors in 21-Hydroxylase Deficiency. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Younglai, E., & Solomon, S. (1967). The in Vivo Metabolism of 16-alpha-hydroxydehydroisoandrosterone in Man. Biochemistry. [Link]

-

Rao, P. N., & Shacal, A. (2011). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Indian Journal of Clinical Biochemistry. [Link]

-

Penning, T. M. (2011). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Wikipedia. (n.d.). Marker degradation. Retrieved from Wikipedia. [Link]

-

Reisch, N., & Arlt, W. (2022). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

National Center for Biotechnology Information. (n.d.). Steroid 16-alpha-Hydroxylase. MeSH Browser. [Link]

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Steroid Hormones. Retrieved from Shimadzu. [Link]

-

Turcu, A. F., & Auchus, R. J. (2015). The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease. Hormone Research in Paediatrics. [Link]

-

Masciantonio, M. G., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites. [Link]

-

Rao, P. N., & Shacal, A. (2011). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. ResearchGate. [Link]

-

Ishimoto, H., & Jaffe, R. B. (2011). Development and Function of the Human Fetal Adrenal Cortex: A Key Component in the Feto-Placental Unit. Endocrine Reviews. [Link]

-

Yoshida, N., & Ingelman-Sundberg, M. (1979). Steroid 16 alpha-hydroxylase from human fetal liver; inhibition by steroids. The Journal of Steroid Biochemistry. [Link]

-

Honour, J. W. (2001). Diagnosis of diseases of steroid hormone production, metabolism and action. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Burger, H. G. (2019). Adrenal Androgens. Endotext. [Link]

-

O'Reilly, M. W., & Arlt, W. (2021). 11-Oxygenated androgens in health and disease. Nature Reviews Endocrinology. [Link]

-

World Anti Doping Agency. (n.d.). Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ). Retrieved from WADA. [Link]

-

Temerdashev, A., et al. (2023). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development. ResearchGate. [Link]

-

Christakoudi, S., et al. (2010). A new marker for early diagnosis of 21-hydroxylase deficiency: 3beta,16alpha,17alpha-trihydroxy-5alpha-pregnane-7,20-dione. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Shimadzu Scientific Instruments. (2022). Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health. YouTube. [Link]

-

Bunch, D. R., & Wang, S. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Chromatographic Science. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Steroid 16-alpha-Hydroxylase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. Steroid 16 alpha-hydroxylase from human fetal liver; inhibition by steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minireview: 16alpha-hydroxylated metabolites of dehydroepiandrosterone and their biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new marker for early diagnosis of 21-hydroxylase deficiency: 3beta,16alpha,17alpha-trihydroxy-5alpha-pregnane-7,20-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Function of the Human Fetal Adrenal Cortex: A Key Component in the Feto-Placental Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]

- 12. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 13. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

16alpha-Hydroxyetiocholanolone: A Technical Guide on its Biological Significance for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological significance of 16alpha-Hydroxyetiocholanolone, a steroid metabolite that is increasingly recognized for its potential role in inflammatory and autoimmune diseases. While historically viewed as an inert byproduct of androgen metabolism, emerging evidence suggests that 16alpha-Hydroxyetiocholanolone and its related 16α-hydroxylated steroids may possess significant biological activities. This document will delve into the biosynthesis and metabolism of 16alpha-Hydroxyetiocholanolone, explore its established and putative physiological and pathological roles, and discuss its potential as a clinical biomarker and a target for therapeutic intervention. Detailed experimental protocols for its analysis are also provided to facilitate further research in this burgeoning field.

Introduction: Unveiling a Metabolite of Interest

16alpha-Hydroxyetiocholanolone is a C19 steroid and a metabolite of dehydroepiandrosterone (DHEA) and androstenedione. For many years, it was primarily considered an end-product of androgen catabolism, destined for urinary excretion. However, a growing body of research is challenging this passive view, suggesting that 16alpha-Hydroxyetiocholanolone may be an active participant in various physiological and pathological processes, particularly those involving the immune system. This guide aims to synthesize the current understanding of this intriguing molecule, providing researchers and drug development professionals with a detailed resource to inform their work.

Biosynthesis and Metabolism: A Journey Through Steroidogenic Pathways

The production of 16alpha-Hydroxyetiocholanolone is intricately linked to the broader steroidogenesis network. Its synthesis involves a series of enzymatic reactions primarily occurring in the adrenal glands and liver.

Precursors and Key Enzymes

The primary precursors for 16alpha-Hydroxyetiocholanolone are the adrenal androgens, DHEA and androstenedione[1]. The critical step in its formation is the 16α-hydroxylation of these precursors, a reaction catalyzed by specific cytochrome P450 enzymes, most notably steroid 16α-hydroxylase [2]. This enzyme is particularly active during fetal development.

Following 16α-hydroxylation, the resulting intermediates undergo further metabolic conversions to yield 16alpha-Hydroxyetiocholanolone. This metabolic journey highlights the interconnectedness of steroid pathways and the potential for shifts in enzyme activity to alter the balance of steroid metabolites.

Figure 1: Simplified biosynthetic pathway of 16alpha-Hydroxyetiocholanolone.

Biological Significance: From Inert Metabolite to Active Modulator

Recent scientific investigations have begun to shed light on the potential biological roles of 16alpha-Hydroxyetiocholanolone, moving it from the category of a simple metabolic byproduct to a molecule of interest in inflammatory and autoimmune processes.

The Inflammatory Connection: Activation of the Pyrin Inflammasome

A groundbreaking discovery has linked etiocholanolone, a structurally similar steroid metabolite, to the activation of the pyrin inflammasome [3][4][5][6][7]. The pyrin inflammasome is a key component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and a form of inflammatory cell death called pyroptosis.

The activation of the pyrin inflammasome by etiocholanolone provides a molecular mechanism for the long-observed phenomenon of "etiocholanolone fever," a febrile response following the administration of this steroid[4][5][6][7]. Given the structural similarity, it is plausible that 16alpha-Hydroxyetiocholanolone may also modulate pyrin inflammasome activity, although direct evidence for this is currently lacking. This potential pro-inflammatory role warrants further investigation, as it could have significant implications for a range of inflammatory disorders.

Figure 2: Postulated activation of the pyrin inflammasome by etiocholanolone.

Role in Autoimmune Diseases: A Focus on Rheumatoid Arthritis and Systemic Lupus Erythematosus

A compelling body of evidence links elevated levels of 16α-hydroxylated steroids to autoimmune diseases, particularly rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE)[8][9][10][11][12][13][14][15].

-

Rheumatoid Arthritis (RA): Studies have shown increased concentrations of 16α-hydroxylated estrogens in the synovial fluid of RA patients[9][10][11][16]. This localized enrichment of pro-inflammatory steroids is thought to contribute to synovial inflammation and proliferation. The conversion of androgens to estrogens within the synovial tissue appears to be a key factor in this process[8][9].

-

Systemic Lupus Erythematosus (SLE): Patients with SLE have been found to have altered steroid metabolism, with some studies indicating changes in the levels of 16α-hydroxylated steroids[12][13][14][15]. A recent study identified a significant decrease in urinary 16α-OH-DHEA in SLE patients, suggesting a complex dysregulation of steroid pathways in this disease[12][13][14].

While the direct role of 16alpha-Hydroxyetiocholanolone in these diseases is yet to be fully elucidated, its position as a 16α-hydroxylated metabolite suggests it could contribute to the pro-inflammatory environment observed in these conditions.

Receptor Binding and Signaling Pathways: An Area for Future Research

A critical gap in our understanding of 16alpha-Hydroxyetiocholanolone is its interaction with steroid receptors. While its precursors, DHEA and androstenedione, are known to have androgenic activity, the binding affinity of 16alpha-Hydroxyetiocholanolone for the androgen receptor (AR), estrogen receptor (ER), and glucocorticoid receptor (GR) has not been extensively studied.

Some related 16α-hydroxylated steroids, such as 16α-hydroxyestrone, have been shown to bind to the estrogen receptor, in some cases covalently, leading to prolonged estrogenic effects[2][17][18][19][20]. Determining the receptor binding profile of 16alpha-Hydroxyetiocholanolone is a crucial next step in deciphering its biological function.

Clinical Relevance: A Potential Biomarker and Therapeutic Target

The association of 16alpha-Hydroxyetiocholanolone and related metabolites with inflammatory and autoimmune diseases suggests its potential as a clinical biomarker. Urinary steroid profiling, which can quantify levels of 16alpha-Hydroxyetiocholanolone and other metabolites, could provide a non-invasive tool for diagnosing and monitoring disease activity[21].

Furthermore, the enzymatic pathways responsible for the synthesis of 16alpha-Hydroxyetiocholanolone, such as steroid 16α-hydroxylase, could represent novel therapeutic targets. Inhibition of this enzyme could potentially reduce the production of pro-inflammatory 16α-hydroxylated steroids, offering a new avenue for the treatment of autoimmune diseases.

Experimental Protocols: A Guide to Analysis

Accurate and reliable quantification of 16alpha-Hydroxyetiocholanolone is essential for advancing research in this area. Due to the presence of numerous structurally similar steroid isomers, sophisticated analytical techniques are required.

Sample Preparation

Biological samples, such as urine or plasma, require extensive preparation prior to analysis. This typically involves:

-

Enzymatic deconjugation: To cleave glucuronide and sulfate conjugates.

-

Solid-Phase Extraction (SPE): To isolate and concentrate the steroid fraction.

-

Derivatization (for GC-MS): To improve volatility and chromatographic properties.

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of steroid isomers due to its high sensitivity and specificity.

-

Chromatographic Separation: Achieving chromatographic separation of 16alpha-Hydroxyetiocholanolone from its isomers is critical. This can be accomplished using specialized liquid chromatography columns and optimized gradient elution methods[22][23][24][25][26].

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides the necessary selectivity and sensitivity for accurate quantification.

Figure 3: General workflow for the analysis of 16alpha-Hydroxyetiocholanolone by LC-MS/MS.

Table 1: Key Parameters for LC-MS/MS Analysis

| Parameter | Recommended Approach | Rationale |

| Column | Reversed-phase C18 or Phenyl-Hexyl | Provides good retention and selectivity for steroids. |

| Mobile Phase | Water and Methanol/Acetonitrile with formic acid | Ensures efficient elution and ionization. |

| Ionization | Electrospray Ionization (ESI) in positive mode | Provides sensitive detection of steroid molecules. |

| Detection | Multiple Reaction Monitoring (MRM) | Offers high specificity and sensitivity for quantification. |

Conclusion and Future Directions

16alpha-Hydroxyetiocholanolone is emerging from the shadows of steroid metabolism as a molecule of significant biological interest. Its potential involvement in inflammatory and autoimmune diseases, underscored by the pro-inflammatory activity of its structural analog, etiocholanolone, opens up new avenues for research and therapeutic development.

Future research should focus on:

-

Directly assessing the biological activity of 16alpha-Hydroxyetiocholanolone: This includes investigating its effects on immune cell function, such as cytokine production, proliferation, and differentiation.

-

Determining its receptor binding profile: Understanding its affinity for androgen, estrogen, and glucocorticoid receptors is crucial for elucidating its mechanism of action.

-

Validating its potential as a clinical biomarker: Large-scale clinical studies are needed to establish its utility in diagnosing and monitoring inflammatory and autoimmune diseases.

By unraveling the complexities of 16alpha-Hydroxyetiocholanolone's biological role, we may unlock new strategies for the diagnosis and treatment of a range of debilitating diseases.

References

-

Magnotti, F., et al. (2022). Steroid hormone catabolites activate the pyrin inflammasome through a non-canonical mechanism. Cell Reports, 41(2), 111472. [Link]

-

Henry, T., & Jamilloux, Y. (2022). Steroid hormone metabolites activate the pyrin inflammasome. ENS de Lyon. [Link]

-

Magnotti, F., et al. (2021). Steroid hormone catabolites activate the pyrin inflammasome through a non-canonical mechanism. bioRxiv. [Link]

-

Magnotti, F., et al. (2022). Steroid hormone catabolites activate the pyrin inflammasome through a non-canonical mechanism. ResearchGate. [Link]

-

Magnotti, F., et al. (2021). (PDF) Steroid hormone catabolites activate the pyrin inflammasome through a non-canonical mechanism. ResearchGate. [Link]

-

Swaneck, G. E., & Fishman, J. (1988). Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization. Proceedings of the National Academy of Sciences, 85(21), 7831-7835. [Link]

-

Schmidt, M., et al. (2005). Androgen conversion in osteoarthritis and rheumatoid arthritis synoviocytes--androstenedione and testosterone inhibit estrogen formation and favor production of more potent 5alpha-reduced androgens. Arthritis Research & Therapy, 7(5), R938-R948. [Link]

-

Schmidt, M., et al. (2005). Androgen conversion in osteoarthritis and rheumatoid arthritis synoviocytes – androstenedione and testosterone inhibit estrogen formation and favor production of more potent 5α-reduced androgens. Arthritis Research & Therapy, 7(5), R938. [Link]

-

Castagnetta, L. A., et al. (2003). Increased estrogen formation and estrogen to androgen ratio in the synovial fluid of patients with rheumatoid arthritis. The Journal of rheumatology, 30(12), 2597-2605. [Link]

-

Swaneck, G. E., & Fishman, J. (1988). Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization. Proceedings of the National Academy of Sciences of the United States of America, 85(21), 7831–7835. [Link]

-

Cutolo, M., & Straub, R. H. (2005). Synovial fluid estrogens in rheumatoid arthritis. Clinical and experimental rheumatology, 23(5), 733–736. [Link]

-

Wu, D., et al. (2023). Characteristics of steroid hormones in systemic lupus erythematosus revealed by GC/MS-based metabolic profiling. Frontiers in Endocrinology, 14, 1164679. [Link]

-

Wu, D., et al. (2023). Characteristics of steroid hormones in systemic lupus erythematosus revealed by GC/MS-based metabolic profiling. Frontiers in Endocrinology, 14, 1164679. [Link]

-

Wu, D., et al. (2023). Characteristics of steroid hormones in systemic lupus erythematosus revealed by GC/MS-based metabolic profiling. Frontiers in Endocrinology, 14, 1164679. [Link]

-

Li, A., et al. (2020). Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry Analysis of Multiple Classes of Steroid Hormone Isomers in a Mixture. Journal of the American Society for Mass Spectrometry, 31(1), 139-147. [Link]

-

Wu, D., et al. (2023). PCA of controls and patients with SLE based on urinary steroid profiles. ResearchGate. [Link]

-

Li, A., et al. (2020). Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1136, 121941. [Link]

-

Waters Corporation. (2021, January 8). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS [Video]. YouTube. [Link]

-

TOFWERK. (n.d.). Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS. [Link]

-

Falk, R. T., et al. (2016). Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women. Breast cancer research : BCR, 18(1), 93. [Link]

-

Bradlow, H. L., et al. (1986). 16 alpha-hydroxylation of estradiol: a possible risk marker for breast cancer. Annals of the New York Academy of Sciences, 464, 138–151. [Link]

-

Wikipedia. (n.d.). 16α-Hydroxyestrone. [Link]

-

Bratoeff, E., et al. (2004). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of enzyme inhibition and medicinal chemistry, 19(4), 345–350. [Link]

-

Ghayee, H. K., & Auchus, R. J. (2019). Adrenal Androgens. In Endotext. MDText.com, Inc. [Link]

-

Quanson, J. L., et al. (2019). Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability. Journal of steroid biochemistry and molecular biology, 190, 164-173. [Link]

-

Rovensky, J., et al. (2005). Hormone concentrations in synovial fluid of patients with rheumatoid arthritis. Clinical and experimental rheumatology, 23(3), 292–296. [Link]

-

Sen, A., et al. (2018). Ligand Binding Prolongs Androgen Receptor Protein Half-Life by Reducing its Degradation. Endocrinology, 159(1), 105-117. [Link]

-

Vockley, C. M., et al. (2016). Glucocorticoid receptor recruits to enhancers and drives activation by motif-directed binding. Genome research, 26(10), 1287–1298. [Link]

-

Rupa Health. (n.d.). 11-Hydroxy-Etiocholanolone. [Link]

-

Weikum, E. R., et al. (2023). The Biologist's Guide to the Glucocorticoid Receptor's Structure. International journal of molecular sciences, 24(12), 10229. [Link]

-

Pan, D., et al. (2021). Metabolic Hormones Modulate Macrophage Inflammatory Responses. International Journal of Molecular Sciences, 22(8), 4156. [Link]

-

Kissick, H. T., et al. (2014). Androgens alter T-cell immunity by inhibiting T-helper 1 differentiation. Proceedings of the National Academy of Sciences of the United States of America, 111(27), 9887–9892. [Link]

-

Janocha, A., et al. (2017). The steroid metabolite 16(β)-OH-androstenedione generated by CYP21A2 serves as a substrate for CYP19A1. The Journal of steroid biochemistry and molecular biology, 165(Pt A), 112–120. [Link]

-

Fauci, A. S., et al. (1984). Effects of in vitro corticosteroids on B cell activation, proliferation, and differentiation. The Journal of immunology, 132(2), 754–761. [Link]

-

Rangarajan, P., et al. (2011). Hormone Binding and Co-regulator Binding to the Glucocorticoid Receptor are Allosterically Coupled. The Journal of biological chemistry, 286(43), 37433–37441. [Link]

-

Bio-Rad. (n.d.). Macrophage Polarization - Mini-review. [Link]

-

Della-Torre, E., et al. (2019). Effects of glucocorticoids on B-cell subpopulations in patients with IgG4-related disease. Clinical and experimental rheumatology, 37 Suppl 118(3), S159–S166. [Link]

-

Carlstedt-Duke, J., et al. (1988). Steroid binding activity is retained in a 16-kDa fragment of the steroid binding domain of rat glucocorticoid receptors. The Journal of biological chemistry, 263(14), 6842–6846. [Link]

-

Waldschmidt, N. P., et al. (2019). Chronic ethanol feeding induces subset loss and hyporesponsiveness in skin T cells. Alcoholism, clinical and experimental research, 43(8), 1639–1651. [Link]

-

Weikum, E. R., et al. (2017). Structural insights into glucocorticoid receptor function. Nature reviews. Molecular cell biology, 18(12), 733–746. [Link]

-

Das, A., et al. (2022). Cortisol affects macrophage polarization by inducing miR-143/145 cluster to reprogram glucose metabolism and by promoting TCA cycle anaplerosis. Biochimica et biophysica acta. Molecular basis of disease, 1868(1), 166276. [Link]

-

Chinetti-Gbaguidi, G., & Staels, B. (2011). Macrophage polarization in metabolic disorders: functions and regulation. Current opinion in lipidology, 22(5), 365–372. [Link]

-

Orecchioni, M., et al. (2019). Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages. Frontiers in immunology, 10, 1084. [Link]

-

Della-Torre, E., et al. (2019). Effects of glucocorticoids on B-cell subpopulations in patients with IgG4-related disease. Clinical and Experimental Rheumatology, 37(Suppl. 118), S159-S166. [Link]

-

Liu, Z., et al. (2023). 11-deoxycortisol positively correlates with T cell immune traits in physiological conditions. Communications biology, 6(1), 1279. [Link]

-

Medina, K. L., & Kincade, P. W. (2001). Hormones and B-cell development in health and autoimmunity. Current opinion in immunology, 13(6), 688–694. [Link]

Sources

- 1. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroid hormone catabolites activate the pyrin inflammasome through a non-canonical mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid hormone metabolites activate the pyrin inflammasome | Site Ens international [ens-lyon.fr]

- 5. Steroid hormone catabolites activate the pyrin inflammasome through a non-canonical mechanism | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Androgen conversion in osteoarthritis and rheumatoid arthritis synoviocytes--androstenedione and testosterone inhibit estrogen formation and favor production of more potent 5alpha-reduced androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen conversion in osteoarthritis and rheumatoid arthritis synoviocytes – androstenedione and testosterone inhibit estrogen formation and favor production of more potent 5α-reduced androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased estrogen formation and estrogen to androgen ratio in the synovial fluid of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synovial fluid estrogens in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Characteristics of steroid hormones in systemic lupus erythematosus revealed by GC/MS-based metabolic profiling [frontiersin.org]

- 13. Characteristics of steroid hormones in systemic lupus erythematosus revealed by GC/MS-based metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characteristics of steroid hormones in systemic lupus erythematosus revealed by GC/MS-based metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. clinexprheumatol.org [clinexprheumatol.org]

- 17. Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 16 alpha-hydroxylation of estradiol: a possible risk marker for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 21. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry Analysis of Multiple Classes of Steroid Hormone Isomers in a Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. tofwerk.com [tofwerk.com]

An In-Depth Technical Guide to 16α-Hydroxyetiocholanolone: From Steroidogenic Pathway to Clinical Biomarker

This guide provides a comprehensive technical overview of 16α-hydroxyetiocholanolone, a significant but often overlooked steroid metabolite. Designed for researchers, clinical scientists, and professionals in drug development, this document delves into the biochemical origins, physiological relevance, and analytical methodologies pertinent to this C19 androgen. We will explore its position within the complex architecture of steroidogenesis, its function in fetal development, its emerging role as a clinical biomarker, and the state-of-the-art techniques for its precise quantification.

Part 1: The Biochemical Landscape of 16α-Hydroxyetiocholanolone

The human steroidome is a complex network of pathways responsible for synthesizing a vast array of hormones from a common cholesterol precursor.[1] Within this network, specific enzymatic reactions create branches and shunts, leading to metabolites that can have unique biological roles or serve as indicators of pathway flux and enzymatic function. 16α-hydroxyetiocholanolone is one such metabolite, arising from a critical hydroxylation step in androgen metabolism.

Biosynthesis Pathway and Key Enzymology

16α-hydroxyetiocholanolone is a downstream metabolite of dehydroepiandrosterone (DHEA) and androstenedione, which are key androgens produced primarily in the adrenal cortex's zona reticularis and the gonads.[2][3] Its formation represents a diversion from the main pathways that lead to potent androgens like testosterone.

The central enzymatic step is the introduction of a hydroxyl group at the 16-alpha position of the steroid nucleus. This reaction is catalyzed by Steroid 16α-hydroxylase , a function performed by specific members of the Cytochrome P450 (CYP) superfamily of enzymes.[4] Notably, the enzyme CYP17A1 , which is crucial for both glucocorticoid and androgen synthesis through its 17α-hydroxylase and 17,20-lyase activities, also possesses 16α-hydroxylase capabilities.[5][6] This enzyme can convert 17α-hydroxypregnenolone into 16α-hydroxy DHEA, a direct precursor that can be further metabolized.[5] This 16α-hydroxylation pathway is particularly active in the fetal adrenal glands and liver.[7][8]

The resulting 16α-hydroxylated androgens are then metabolized via reductive enzymes, ultimately leading to the formation of 16α-hydroxyetiocholanolone, which is then conjugated (primarily as a glucuronide or sulfate) and excreted in the urine.[2]

Part 2: Physiological and Pathophysiological Functions